molecular formula C9H13NO2 B3039402 4-ethoxy-2,3-dimethylpyridine N-oxide CAS No. 1034065-92-3

4-ethoxy-2,3-dimethylpyridine N-oxide

Cat. No. B3039402
Key on ui cas rn: 1034065-92-3
M. Wt: 167.2 g/mol
InChI Key: PJNWFOFDMHWRFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08778975B2

Procedure details

To a solution prepared by diluting 8.6 g (2.0 eq.) of 60% sodium hydride with 200 mL of dimethylsulfoxide, 9.9 g (2.0 eq.) of anhydrous ethanol was added, and the mixture was allowed to react for one hour at 60° C. The reaction liquid was cooled to 30° C., and then a liquid containing 17.0 g of 4-chlor-2,3-dimethylpyridine-1-oxide dissolved in dimethylsulfoxide (70 mL) was added dropwise. The mixture was allowed to react for 2 hours at 40 to 50° C., and then was left to stand overnight at room temperature. 16 mL of water was added to the reaction liquid, and the mixture was concentrated, to obtain a residue in the form of a black paste. Subsequently, the residue was dissolved in 500 mL of water, and then the aqueous solution was extracted three times with 670 mL of chloroform. The extract was dried over anhydrous magnesium sulfate, and then was concentrated to dryness under reduced pressure. The obtained residue was purified on a silica gel column, to obtain 22.9 g of 4-ethoxy-2,3-dimethylpyridine-1-oxide.
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
9.9 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four
Name
Quantity
16 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH2:3]([OH:5])[CH3:4].Cl[C:7]1[CH:12]=[CH:11][N+:10]([O-:13])=[C:9]([CH3:14])[C:8]=1[CH3:15]>CS(C)=O.O>[CH2:3]([O:5][C:7]1[CH:12]=[CH:11][N+:10]([O-:13])=[C:9]([CH3:14])[C:8]=1[CH3:15])[CH3:4] |f:0.1|

Inputs

Step One
Name
Quantity
8.6 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
9.9 g
Type
reactant
Smiles
C(C)O
Name
Quantity
200 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
17 g
Type
reactant
Smiles
ClC1=C(C(=[N+](C=C1)[O-])C)C
Step Three
Name
Quantity
70 mL
Type
solvent
Smiles
CS(=O)C
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
16 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a solution prepared
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
to react for one hour at 60° C
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction liquid
ADDITION
Type
ADDITION
Details
was added dropwise
CUSTOM
Type
CUSTOM
Details
to react for 2 hours at 40 to 50° C.
Duration
2 h
WAIT
Type
WAIT
Details
was left
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated
CUSTOM
Type
CUSTOM
Details
to obtain a residue in the form of a black paste
EXTRACTION
Type
EXTRACTION
Details
the aqueous solution was extracted three times with 670 mL of chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified on a silica gel column

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)OC1=C(C(=[N+](C=C1)[O-])C)C
Measurements
Type Value Analysis
AMOUNT: MASS 22.9 g
YIELD: CALCULATEDPERCENTYIELD 127%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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